molecular formula C24H25NO7 B11387273 methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11387273
M. Wt: 439.5 g/mol
InChI Key: OYPWNGURLFHLAB-UHFFFAOYSA-N
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Description

Methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromene core, followed by the introduction of the oxazine ring and the benzyl group. The final step involves esterification to introduce the acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methylvanillin: A simpler compound with a similar benzyl group but lacking the chromene and oxazine rings.

    Veratraldehyde: Another benzyl derivative with methoxy groups but different overall structure.

Uniqueness

Methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is unique due to its combination of structural elements, which confer specific chemical and physical properties

Properties

Molecular Formula

C24H25NO7

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 2-[9-[(3,4-dimethoxyphenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C24H25NO7/c1-14-16-6-8-19-18(23(16)32-24(27)17(14)10-22(26)30-4)12-25(13-31-19)11-15-5-7-20(28-2)21(9-15)29-3/h5-9H,10-13H2,1-4H3

InChI Key

OYPWNGURLFHLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C=C4)OC)OC)CC(=O)OC

Origin of Product

United States

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